molecular formula C3H4ClF2I B2893252 1-Chloro-1,1-difluoro-3-iodopropane CAS No. 1909309-69-8

1-Chloro-1,1-difluoro-3-iodopropane

Cat. No. B2893252
CAS RN: 1909309-69-8
M. Wt: 240.42
InChI Key: VNNGBUPQGBCOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1,1-difluoro-3-iodopropane is a chemical compound with the formula C3H3ClF2I . It has a molecular weight of 240.42 . The compound is typically used in laboratory settings .


Molecular Structure Analysis

The InChI code for 1-Chloro-1,1-difluoro-3-iodopropane is 1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Fluorinated Monomers

1-Chloro-1,1-difluoro-3-iodopropane is used in the synthesis of vinylidene fluoride (VDF), a crucial monomer for producing fluorine elastomers and fluorocarbon coating materials . The process involves dehydrochlorination and dehydrofluorination reactions, where the selectivity and efficiency are significantly influenced by the catalysts used.

Catalyst Research

The compound plays a role in catalyst research, particularly in studying the metal–support interaction over SrF2 catalysts . This research is vital for improving the selectivity of reactions that produce fluorinated monomers, which are essential components in various high-performance polymers.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 1-Chloro-1,1-difluoro-3-iodopropane is involved in the preparation of complex molecules. For instance, it has been used in the synthesis of inhibitors for glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) . These enzymes are targets in cancer research and drug development.

Pharmaceutical Research

The compound’s role in synthesizing inhibitors of key enzymes makes it valuable in pharmaceutical research. It contributes to the development of new drugs that can interfere with the metabolic pathways of diseases, offering potential treatments for conditions like cancer .

Proton Sponge Synthesis

It is also used in synthesizing proton sponge molecules, which have applications in organic chemistry as strong bases. Proton sponges are useful in various chemical reactions where the removal of a proton is necessary .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-1,1-difluoro-3-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGBUPQGBCOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1-difluoro-3-iodopropane

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